molecular formula C5H9N3 B2424846 3-Isopropyl-1H-1,2,4-triazole CAS No. 23161-10-6

3-Isopropyl-1H-1,2,4-triazole

Cat. No. B2424846
CAS RN: 23161-10-6
M. Wt: 111.148
InChI Key: AJNQPSCMOSUVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound . It has a molecular weight of 111.145 and a linear formula of C5H9N3 . Another variant of this compound, this compound-5-thiol, has a molecular weight of 143.21 .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their significant heterocycles that exhibit broad biological activities . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole compounds are diverse and have been the subject of extensive research . For instance, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has revolutionized the field of triazole synthesis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 111.145 and a density of 1.1±0.1 g/cm3 . Its boiling point is 233.7±23.0 °C at 760 mmHg .

Scientific Research Applications

Triazole Derivatives in Pharmaceutical Development

Triazoles, including 3-Isopropyl-1H-1,2,4-triazole, have been extensively studied for their pharmaceutical applications. They exhibit a range of biological activities due to their structural versatility. Ferreira et al. (2013) highlight the broad spectrum of biological activities of triazole derivatives, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This makes them valuable in developing new drugs for various diseases, including those caused by resistant bacteria and neglected diseases (Ferreira et al., 2013).

Supramolecular and Coordination Chemistry

1,2,4-triazoles, due to their unique structure, are important in supramolecular and coordination chemistry. Schulze and Schubert (2014) discuss the diverse supramolecular interactions of triazoles, which are valuable in applications like anion recognition, catalysis, and photochemistry. These interactions include hydrogen and halogen bonding, coordination via nitrogen donors, and non-innocent ligand behavior (Schulze & Schubert, 2014).

Green Chemistry and Synthesis Methods

The synthesis of 1,2,4-triazole systems, including this compound, is also a topic of interest in green chemistry. Gonnet et al. (2021) focus on environmentally friendly synthesis methods for 1,2,4-triazoles, including ultrasound and mechanochemistry. This approach aligns with the principles of sustainable and energy-efficient chemical production (Gonnet, Baron, & Baltas, 2021).

Corrosion Inhibition and Metal Interaction

Triazoles, including this compound, are studied for their corrosion inhibition properties and interactions with metal surfaces. Bentiss et al. (2007) explored the use of 4H-1,2,4-triazole derivatives as corrosion inhibitors for mild steel in acidic environments. The study provides insights into how these compounds adsorb onto metal surfaces and protect them from corrosion (Bentiss et al., 2007).

Applications in Electrochemistry

1H-1,2,4-Triazole has been identified as an effective solvent for proton-conducting electrolytes. Li et al. (2005) reported that 1H-1,2,4-triazole enhances proton conduction in liquid electrolytes and polymer electrolyte membranes, showing potential in fuel cell applications (Li, Zhou, Zhang, Liu, & Li, 2005).

Mechanism of Action

Target of Action

3-Isopropyl-1H-1,2,4-triazole and 5-isopropyl-1H-1,2,4-triazole are heterocyclic compounds that contain two carbon and three nitrogen atoms in their structure . These compounds are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

The action of this compound and 5-isopropyl-1H-1,2,4-triazole is based on the inhibition of biosynthesis of ergosterol, the major steroid in fungal membranes . They block 14-α-demethylation, which occurs with the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Biochemical Pathways

The inhibition of ergosterol biosynthesis by this compound and 5-isopropyl-1H-1,2,4-triazole affects the integrity of the fungal cell membrane . Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. Its depletion leads to an accumulation of 14-α-methyl-steroids, which disrupts the close packing of acyl chains of phospholipids, leading to altered membrane fluidity and permeability .

Pharmacokinetics

Triazoles, in general, are known to have good absorption, distribution, metabolism, and excretion (adme) properties . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The result of the action of this compound and 5-isopropyl-1H-1,2,4-triazole is the disruption of the fungal cell membrane, leading to altered membrane fluidity and permeability . This disruption can inhibit the growth of the fungus or even lead to cell death .

Action Environment

The action of this compound and 5-isopropyl-1H-1,2,4-triazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of these compounds, which may influence their absorption and distribution within the body . Furthermore, the presence of other substances, such as food or other drugs, can also affect the pharmacokinetics of these compounds .

Future Directions

The future directions for research on 1,2,4-triazole compounds are broad and promising. Given their wide range of therapeutic applications, there is ongoing interest in developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

5-propan-2-yl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4(2)5-6-3-7-8-5/h3-4H,1-2H3,(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNQPSCMOSUVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23161-10-6
Record name 3-Isopropyl-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.